molecular formula C20H32ClNO2 B15195589 4'-Butoxy-3'-ethyl-3-piperidino-propiophenone hydrochloride CAS No. 26860-29-7

4'-Butoxy-3'-ethyl-3-piperidino-propiophenone hydrochloride

Cat. No.: B15195589
CAS No.: 26860-29-7
M. Wt: 353.9 g/mol
InChI Key: LDRZCWICTGGZLC-UHFFFAOYSA-N
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Description

C18H27NO2.HCl. It is primarily used as a local anesthetic in dental procedures and minor surgeries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound is synthesized through the condensation of p-butoxyacetophenone with formaldehyde and piperidine hydrochloride. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol, under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of 4'-Butoxy-3'-ethyl-3-piperidino-propiophenone hydrochloride involves large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially at the piperidino group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the compound

  • Reduction: Reduced forms of the compound

  • Substitution: Substituted derivatives at the piperidino group

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a local anesthetic in biological research, particularly in studies involving pain management. Medicine: Dyclonine hydrochloride is used as a topical anesthetic in dental procedures and minor surgeries. Industry: It is employed in the pharmaceutical industry for the production of various anesthetic formulations.

Mechanism of Action

4'-Butoxy-3'-ethyl-3-piperidino-propiophenone hydrochloride exerts its anesthetic effects by blocking sodium channels in neuronal membranes, which inhibits the conduction of nerve impulses. This results in a temporary loss of sensation in the area where the compound is applied.

Molecular Targets and Pathways Involved:

  • Sodium channels in neuronal membranes

  • Nerve impulse conduction pathways

Comparison with Similar Compounds

  • Lidocaine

  • Bupivacaine

  • Procaine

Uniqueness: 4'-Butoxy-3'-ethyl-3-piperidino-propiophenone hydrochloride is unique in its chemical structure, which includes a butoxy group and a piperidino group. This structure contributes to its specific anesthetic properties and distinguishes it from other local anesthetics like lidocaine and bupivacaine.

Properties

CAS No.

26860-29-7

Molecular Formula

C20H32ClNO2

Molecular Weight

353.9 g/mol

IUPAC Name

1-(4-butoxy-3-ethylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C20H31NO2.ClH/c1-3-5-15-23-20-10-9-18(16-17(20)4-2)19(22)11-14-21-12-7-6-8-13-21;/h9-10,16H,3-8,11-15H2,1-2H3;1H

InChI Key

LDRZCWICTGGZLC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)CCN2CCCCC2)CC.Cl

Origin of Product

United States

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